molecular formula C18H11F4N5O B6501014 3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 892480-72-7

3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Katalognummer: B6501014
CAS-Nummer: 892480-72-7
Molekulargewicht: 389.3 g/mol
InChI-Schlüssel: AJMFTXVFUJNSDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one features a triazolo[4,5-d]pyrimidin-7-one core, a bicyclic heterocycle with nitrogen-rich aromaticity. Key structural attributes include:

  • 3-position substitution: A 4-fluorophenyl group, contributing electron-withdrawing effects and moderate lipophilicity.
  • 6-position substitution: A benzyl group with a meta-trifluoromethyl (-CF₃) substituent, enhancing steric bulk and hydrophobicity .

Eigenschaften

IUPAC Name

3-(4-fluorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N5O/c19-13-4-6-14(7-5-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-2-1-3-12(8-11)18(20,21)22/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMFTXVFUJNSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(4-fluorophenyl)-6-{[3-(trifluoromethyl)phenyl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic organic molecule belonging to the class of triazolopyrimidines. Its unique structural features, including the presence of fluorine and trifluoromethyl groups, contribute to its potential biological activities, particularly in cancer research and as a kinase inhibitor.

  • Molecular Formula : C18H14F4N4O
  • Molecular Weight : 389.314 g/mol
  • Structure : The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activity.

1. Kinase Inhibition

Recent studies have highlighted the compound's ability to inhibit specific kinases, such as:

  • Aurora Kinases : Involved in cell division and are often overexpressed in cancer cells.
  • FLT3 Kinase : A receptor tyrosine kinase implicated in hematopoietic malignancies.

The inhibition of these kinases suggests that the compound may play a role in preventing tumorigenesis and metastasis by disrupting critical signaling pathways associated with cancer cell proliferation.

2. Anticancer Properties

Triazolopyrimidine derivatives are increasingly recognized for their anticancer properties. The specific substitution pattern of this compound may enhance its potency against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in tumor cells and inhibit their proliferation through mechanisms that remain under investigation.

Study on Antitumor Activity

A study evaluated the antitumor effects of various triazolopyrimidine derivatives, including our compound. The results showed:

  • In vitro Cytotoxicity : The compound exhibited significant cytotoxic effects against several cancer cell lines.
  • Mechanism of Action : It was suggested that the compound induces apoptosis via the mitochondrial pathway.

Structure-Activity Relationship (SAR) Analysis

Research has also focused on the SAR of triazolopyrimidine derivatives. Key findings include:

  • The presence of electron-withdrawing groups (like fluorine) enhances biological activity.
  • Modifications at specific positions on the triazole or pyrimidine rings can lead to improved potency and selectivity for cancer cells.

Data Tables

PropertyValue
Molecular FormulaC18H14F4N4O
Molecular Weight389.314 g/mol
SolubilitySoluble in DMSO
Biological TargetsAurora Kinases, FLT3
Mode of ActionInduces apoptosis

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name / Evidence ID 3-Substituent 6-Substituent Molecular Weight (g/mol) Notable Features
Target Compound 4-Fluorophenyl 3-(Trifluoromethyl)benzyl ~380 (estimated) High lipophilicity (CF₃), moderate steric bulk
4-Fluorophenyl 4-Methylbenzyl 335.34 Lower lipophilicity (methyl group), para-substitution enhances symmetry
3-Fluorophenyl 2-Methylbenzyl ~335 (estimated) Meta-fluorine alters electronic effects; ortho-methyl increases steric hindrance
4-(Trifluoromethoxy)phenyl None (core modification) 297.19 Trifluoromethoxy group (-OCF₃) increases electronegativity and polarity
3-Fluorobenzyl Oxadiazole-dimethoxyphenyl 463.43 Oxadiazole introduces hydrogen-bond acceptors; high molecular weight impacts bioavailability
Key Observations:

3-Position Substituents: The 4-fluorophenyl group (target, ) provides balanced electronic effects compared to 3-fluorophenyl (), where meta-substitution may disrupt coplanarity with the core .

6-Position Substituents :

  • 3-(Trifluoromethyl)benzyl (target) significantly increases lipophilicity compared to 4-methylbenzyl () or 2-methylbenzyl (), favoring hydrophobic interactions in biological targets .
  • Oxadiazole-dimethoxyphenyl () adds hydrogen-bond acceptors (N, O) but raises molecular weight (~463), which may limit blood-brain barrier penetration .

Structural Planarity: The triazolo-pyrimidinone core in analogs (e.g., ) is nearly coplanar (deviation <0.021 Å), critical for π-π stacking in target binding. Substituents like 2-methylbenzyl () may introduce torsional strain, reducing planarity .

Electronic and Steric Effects

  • -F (target, –2) modestly withdraws electrons, directing electrophilic substitution patterns .
  • Meta-substitution (e.g., 3-CF₃ in the target) balances bulk and accessibility compared to para-substituted analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.